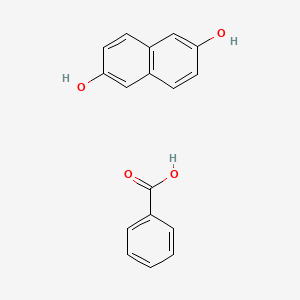
Benzoic acid--naphthalene-2,6-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–naphthalene-2,6-diol (1/1) is a compound formed by the combination of benzoic acid and naphthalene-2,6-diol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while naphthalene-2,6-diol is a dihydroxy derivative of naphthalene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–naphthalene-2,6-diol (1/1) typically involves the reaction of benzoic acid with naphthalene-2,6-diol under controlled conditions. One common method is to dissolve both compounds in an organic solvent such as diethyl ether and then allow them to react. The reaction can be facilitated by the use of a base, such as sodium hydroxide, which helps in the deprotonation of the hydroxyl groups in naphthalene-2,6-diol, making it more reactive towards benzoic acid .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–naphthalene-2,6-diol (1/1) may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–naphthalene-2,6-diol (1/1) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in naphthalene-2,6-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of naphthalene-2,6-diol.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–naphthalene-2,6-diol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid–naphthalene-2,6-diol (1/1) involves its interaction with various molecular targets. The hydroxyl groups in naphthalene-2,6-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings in both benzoic acid and naphthalene-2,6-diol can participate in π-π interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Naphthalene-2,6-diol: A dihydroxy derivative of naphthalene with potential antioxidant activity.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, similar to benzoic acid–naphthalene-2,6-diol (1/1) in terms of structure and reactivity.
Uniqueness
Benzoic acid–naphthalene-2,6-diol (1/1) is unique due to the combination of properties from both benzoic acid and naphthalene-2,6-diol.
Eigenschaften
CAS-Nummer |
173368-58-6 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
benzoic acid;naphthalene-2,6-diol |
InChI |
InChI=1S/C10H8O2.C7H6O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9) |
InChI-Schlüssel |
GTEJFKAUUMQSJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)

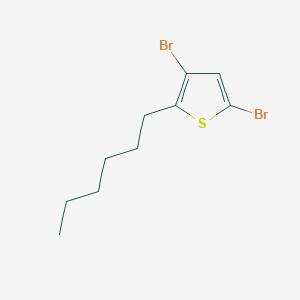
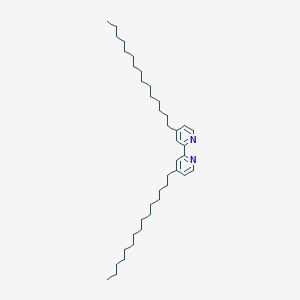
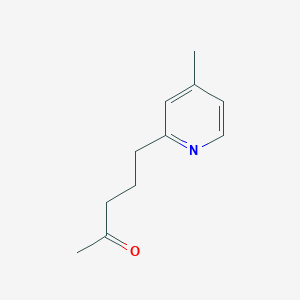
![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
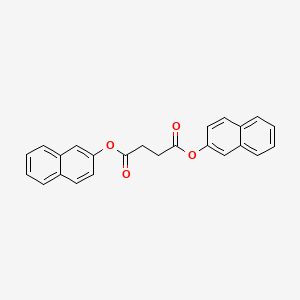
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
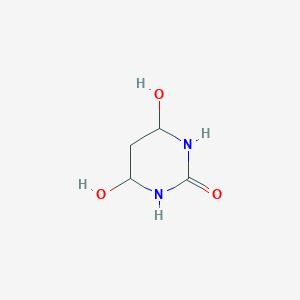
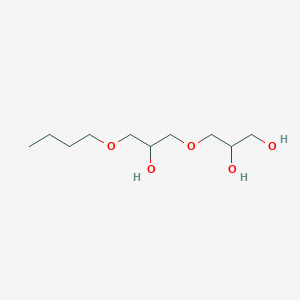
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
